molecular formula C10H9NO3 B2364553 Methyl 6-aminobenzofuran-2-carboxylate CAS No. 1167411-36-0

Methyl 6-aminobenzofuran-2-carboxylate

Cat. No. B2364553
CAS RN: 1167411-36-0
M. Wt: 191.186
InChI Key: MCCUJAKTECJZDW-UHFFFAOYSA-N
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Description

Methyl 6-aminobenzofuran-2-carboxylate, also known as methyl 6-ABF, is a chemical compound that belongs to benzofuran carboxylic acid derivatives. It has a molecular formula of C10H9NO3 and a molecular weight of 191.18 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzofuran ring attached to a carboxylate group . The benzofuran ring is a heterocyclic compound, consisting of a fused benzene and furan ring .

Scientific Research Applications

Homogeneous Catalytic Aminocarbonylation

Methyl 6-aminobenzofuran-2-carboxylate can be involved in homogeneous catalytic aminocarbonylation reactions. A study by Müller et al. (2005) demonstrated the use of amino acid methyl esters as amine nucleophiles in palladium-catalyzed aminocarbonylation of iodobenzene and iodoalkenes, leading to 2-oxo-carboxamide type derivatives and carboxamides of expected structure with excellent yields under various conditions, including in ionic liquids (Müller et al., 2005).

Synthesis of α-Aminopyrrole Derivatives

The synthesis of methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones via a sequence of reactions including "cyanide Michael addition/methylation/reductive isoxazole-pyrrole transformation" was developed by Galenko et al. (2019). This process highlights the versatility of incorporating this compound into complex organic synthesis routes for the creation of pyrrole-containing products with potential for further chemical modifications (Galenko et al., 2019).

Biosynthesis of Hydroxybenzoic Acids

Research on the biosynthesis of hydroxybenzoic acids in higher plants revealed the conversion of hydroxycinnamic acids into hydroxybenzoic acids, showcasing the metabolic pathways that involve decarboxylation and O-methylation, which are fundamental for understanding the biological roles and synthesis of complex molecules including this compound derivatives (El-Basyouni et al., 1964).

Chromatography Method for Mebendazole Determination

Although not directly involving this compound, related research by Al-Kurdi et al. (1999) on the high-performance liquid chromatography method for determining mebendazole and its degradation product provides insights into analytical techniques that can be applied to study the stability and degradation of similar compounds (Al-Kurdi et al., 1999).

Safety and Hazards

Methyl 6-aminobenzofuran-2-carboxylate has a GHS signal word of "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Benzofuran compounds, including Methyl 6-aminobenzofuran-2-carboxylate, have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Many of the described benzofurans are promising candidates for development as anticancer agents based on their outstanding inhibitory potency against a panel of human cancer cells compared with reference anticancer drugs . These findings encourage medicinal chemists to explore new areas to improve human health and reduce suffering .

Mechanism of Action

Target of Action

Methyl 6-aminobenzofuran-2-carboxylate, like other benzofuran compounds, has been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities

Mode of Action

It is known that benzofuran compounds can interact with their targets to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity . This interaction and the resulting changes can lead to the observed biological activities.

Biochemical Pathways

Benzofuran compounds, including this compound, can affect various biochemical pathways. For instance, they have been found to exhibit extraordinary inhibitory potency against a panel of human cancer cell lines . This suggests that they may interfere with the pathways involved in cell proliferation and survival.

Result of Action

The molecular and cellular effects of this compound’s action would be closely tied to its biological activities. For instance, its anti-tumor activity could result from inducing apoptosis in cancer cells or inhibiting their proliferation . .

properties

IUPAC Name

methyl 6-amino-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCUJAKTECJZDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(O1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1167411-36-0
Record name methyl 6-amino-1-benzofuran-2-carboxylate
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